1-phenylimidazole-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenylimidazole-2-thiol is a heterocyclic compound that features an imidazole ring substituted with a phenyl group at the first position and a thiol group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-phenylimidazole-2-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of amido-nitriles with suitable reagents to form the imidazole ring . The reaction conditions often involve the use of catalysts such as nickel, which facilitates the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 1-Phenylimidazole-2-thiol undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The phenyl group or the thiol group can participate in substitution reactions, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group typically yields disulfides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
1-Phenylimidazole-2-thiol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-phenylimidazole-2-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with various biomolecules, affecting their function. Additionally, the imidazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
4-Phenylimidazole-2-thiol: Similar structure but with the phenyl group at the fourth position.
2-Phenylimidazole: Lacks the thiol group, affecting its reactivity and applications.
Uniqueness: 1-Phenylimidazole-2-thiol is unique due to the presence of both the phenyl and thiol groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
1-phenylimidazole-2-thiol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S/c12-9-10-6-7-11(9)8-4-2-1-3-5-8/h1-7H,(H,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXEUGLRMYAXWKM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CN=C2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C=CN=C2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.